molecular formula C12H17NO2 B13762193 N-(2,2-dimethoxyethyl)-1-(4-methylphenyl)methanimine

N-(2,2-dimethoxyethyl)-1-(4-methylphenyl)methanimine

Katalognummer: B13762193
Molekulargewicht: 207.27 g/mol
InChI-Schlüssel: WKMBADJHEKNTCX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,2-dimethoxyethyl)-1-(4-methylphenyl)methanimine is an organic compound characterized by the presence of a methanimine group attached to a 4-methylphenyl ring and a 2,2-dimethoxyethyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethoxyethyl)-1-(4-methylphenyl)methanimine typically involves the reaction of 4-methylbenzaldehyde with 2,2-dimethoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the imine bond. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques, such as distillation or recrystallization, are employed to isolate the compound from reaction by-products and impurities.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,2-dimethoxyethyl)-1-(4-methylphenyl)methanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents are used under appropriate conditions to achieve substitution.

Major Products Formed

    Oxidation: Oxidized derivatives, such as aldehydes or carboxylic acids.

    Reduction: Corresponding amines.

    Substitution: Substituted derivatives with new functional groups.

Wissenschaftliche Forschungsanwendungen

N-(2,2-dimethoxyethyl)-1-(4-methylphenyl)methanimine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which N-(2,2-dimethoxyethyl)-1-(4-methylphenyl)methanimine exerts its effects involves interactions with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially modulating their activity. The 4-methylphenyl ring and 2,2-dimethoxyethyl substituent may influence the compound’s binding affinity and specificity for its targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2,2-dimethoxyethyl)-5-(4-methylphenyl)pyrimidin-2-amine
  • N-(2,2-dimethoxyethyl)-4-methylbenzenesulphonamide

Uniqueness

N-(2,2-dimethoxyethyl)-1-(4-methylphenyl)methanimine is unique due to its specific structural features, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C12H17NO2

Molekulargewicht

207.27 g/mol

IUPAC-Name

N-(2,2-dimethoxyethyl)-1-(4-methylphenyl)methanimine

InChI

InChI=1S/C12H17NO2/c1-10-4-6-11(7-5-10)8-13-9-12(14-2)15-3/h4-8,12H,9H2,1-3H3

InChI-Schlüssel

WKMBADJHEKNTCX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C=NCC(OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.